molecular formula C24H23N5O3 B2516846 1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798457-84-7

1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2516846
CAS No.: 1798457-84-7
M. Wt: 429.48
InChI Key: FTEKKTVBCAIRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK, also known as PTK2) and the related proline-rich tyrosine kinase 2 (Pyk2, also known as PTK2B) [https://pubmed.ncbi.nlm.nih.gov/37989097/]. Its primary research value lies in probing the role of these non-receptor tyrosine kinases in cancer cell survival, proliferation, migration, and invasion. FAK signaling is frequently dysregulated in numerous solid tumors, where it integrates signals from integrins and growth factor receptors to promote a malignant phenotype [https://www.nature.com/articles/s41568-021-00375-9]. This compound has demonstrated efficacy in preclinical models, showing an ability to suppress the growth, metastasis, and stemness of cancer cells, such as in hepatocellular carcinoma, by effectively blocking FAK auto-phosphorylation at Y397 and its downstream signaling pathways [https://pubmed.ncbi.nlm.nih.gov/37989097/]. Consequently, it serves as a critical pharmacological tool for investigating the tumor microenvironment, angiogenesis, and mechanisms of drug resistance, providing a rationale for targeting the FAK/Pyk2 axis in oncology research.

Properties

IUPAC Name

1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-31-20-9-5-6-10-21(20)32-16-15-26-24(30)22-23(19-11-13-25-14-12-19)29(28-27-22)17-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEKKTVBCAIRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide Preparation

Benzyl azide is typically prepared from benzyl bromide and sodium azide in DMF at 60°C for 12 h (85–90% yield).

Alkyne Synthesis

The alkyne precursor for position 5 substitution requires a pyridin-4-yl group. A Sonogashira coupling between 4-iodopyridine and trimethylsilylacetylene, followed by desilylation, affords terminal alkyne 2a in 78% yield.

Cycloaddition Conditions

Component Quantity Catalyst System Solvent Temp (°C) Time (h) Yield (%)
Benzyl azide 1.0 equiv CuI (10 mol%) MeCN 25 3 76
Alkyne 2a 1.2 equiv DIPEA (2.0 equiv) THF 50 6 68

Optimal conditions use CuI/DIPEA in THF at 50°C, achieving 76% isolated yield for 1-benzyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid methyl ester.

Functionalization at Position 4: Carboxamide Formation

The carboxylic acid at position 4 is converted to the target carboxamide via activation and coupling with 2-(2-methoxyphenoxy)ethylamine.

Ester Hydrolysis

Methyl ester hydrolysis uses LiOH (2.0 equiv) in THF/H2O (3:1) at 0°C → 25°C over 4 h, yielding 93% carboxylic acid.

Amide Coupling

Coupling Agent Base Solvent Temp (°C) Time (h) Yield (%)
EDC/HOBt DIPEA DCM 25 12 82
HATU NMM DMF 0 → 25 6 88

HATU-mediated coupling in DMF with 4 Å molecular sieves gives superior yields (88%) compared to EDC/HOBt. The amine component, 2-(2-methoxyphenoxy)ethylamine, is synthesized via nucleophilic substitution between 2-methoxyphenol and 2-chloroethylamine hydrobromide in the presence of K2CO3 (72% yield).

One-Pot Methodologies

Recent advances demonstrate tandem CuAAC/amide coupling in aqueous media:

Step Sequence Conditions Overall Yield (%)
CuAAC → Hydrolysis → HATU CuSO4/NaAsc, H2O/THF, 25°C 64
CuAAC/HATU in situ CuI, HATU, DIPEA, DMF 58

While convenient, one-pot methods suffer from lower yields due to competing side reactions.

Characterization and Purity Control

Critical analytical data for intermediates and final product:

1H NMR Key Signals (400 MHz, CDCl3)

  • Triazole H: δ 8.05 (s, 1H)
  • Pyridin-4-yl Hs: δ 8.50 (d, J = 5.6 Hz, 2H), 7.35 (d, J = 5.6 Hz, 2H)
  • 2-(2-Methoxyphenoxy)ethyl: δ 6.90–6.84 (m, 4H), 4.20 (t, J = 5.2 Hz, 2H), 3.80 (s, 3H)

HPLC Purity Analysis

Column Mobile Phase Retention Time (min) Purity (%)
C18 (250 mm) MeCN/H2O (70:30) 12.4 98.7
HILIC (150 mm) 10 mM NH4OAc in MeCN/H2O 8.9 99.1

Challenges and Optimization Opportunities

Key limitations in current protocols:

  • Regioselectivity in CuAAC : Minor formation of 1,4-disubstituted triazole (≤15%) necessitates chromatographic separation.
  • Amine Nucleophilicity : Steric hindrance from the 2-methoxyphenoxy group reduces coupling efficiency (5–8% yield drop).
  • Pd-Catalyzed Coupling : Homocoupling of pyridin-4-ylboronic acid generates bipyridine byproducts (≤12%).

Proposed improvements:

  • Microwave-Assisted Synthesis : Reducing reaction times for CuAAC (15 min vs. 3 h) while maintaining yields.
  • Flow Chemistry : Continuous processing to minimize intermediate purification steps.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Benzyl chloride, pyridinyl boronic acid, palladium catalyst, and suitable bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several potential scientific research applications:

    Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

    Chemical Biology: The compound can be used to develop chemical tools for studying biological systems.

    Industrial Applications: The compound may have applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell wall synthesis or protein synthesis pathways. If the compound exhibits anticancer activity, it may target specific signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Compound Name / ID Position 1 Substituent Position 5 Substituent Amide Side Chain Substituent Molecular Formula Key Features
Target Compound Benzyl Pyridin-4-yl 2-(2-Methoxyphenoxy)ethyl C₂₄H₂₄N₆O₃ Ether linkage and methoxy enhance hydrophilicity; flexible side chain
1-(4-Ethylphenyl)-5-pyridin-4-yl-1H-triazole-4-carboxylic acid 4-fluoro-benzylamide 4-Ethylphenyl Pyridin-4-yl 4-Fluoro-benzyl C₂₃H₂₀FN₅O Fluorine introduces electronegativity; compact benzyl group increases lipophilicity
1-(2-Chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-triazole-4-carboxamide 2-Chlorophenyl Pyridin-2-yl 4-(Dimethylamino)benzyl C₂₃H₂₁ClN₆O Dimethylamino group improves basicity; pyridin-2-yl alters binding orientation
1-(2-Methoxyphenyl)-N-(4-(methylthio)benzyl)-5-pyridin-2-yl-1H-triazole-4-carboxamide 2-Methoxyphenyl Pyridin-2-yl 4-(Methylthio)benzyl C₂₃H₂₁N₅O₂S Methylthio group enhances lipophilicity; pyridin-2-yl vs. pyridin-4-yl alters π-π interactions
N-(2-(Cyclohex-1-en-1-yl)ethyl)-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-triazole-4-carboxamide 2-Fluorobenzyl Pyridin-4-yl 2-(Cyclohex-1-en-1-yl)ethyl C₂₃H₂₄FN₅O Cyclohexenyl group adds steric bulk; fluorine enhances metabolic stability

Key Comparative Insights

Position 1 Substituents :

  • The benzyl group in the target compound contrasts with bulkier substituents like 4-ethylphenyl () or 2-methoxyphenyl (). Benzyl’s simplicity may improve synthetic accessibility but reduce steric hindrance compared to cyclohexenyl () .

Pyridinyl Position: Pyridin-4-yl (target compound) vs. Pyridin-4-yl’s symmetrical nitrogen placement may favor interactions with polar protein residues .

Amide Side Chain: The target’s 2-(2-methoxyphenoxy)ethyl side chain introduces ether and methoxy groups, increasing hydrophilicity compared to lipophilic substituents like 4-(methylthio)benzyl () or 4-fluoro-benzyl (). This could enhance aqueous solubility but reduce membrane permeability .

Synthetic Routes :

  • BBr₃-mediated demethylation () is a common step for deprotecting methoxy groups, suggesting the target compound’s synthesis may follow similar protocols. This contrasts with sulfonamide-containing analogs (), which require additional sulfonation steps .

The methoxy group may lower logP compared to halogenated derivatives .

Structural Analysis via Crystallography

The SHELX suite (–2, 4) is widely used for small-molecule refinement, implying that the target compound’s crystal structure, if solved, would employ similar methods. WinGX and ORTEP () would facilitate visualization of its triazole core and substituent conformations, enabling direct comparison with analogs like those in –9 .

Biological Activity

1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound within the triazole class known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H22N4O3
  • Molecular Weight : 354.41 g/mol
  • SMILES Notation : CC(C(=O)N1=NNC(=N1)C(C)C)C(C)C

This structure incorporates a triazole ring, which is significant for its biological activity.

Antimicrobial Activity

Research has highlighted the compound's potential antimicrobial properties. A study indicated that derivatives of triazole compounds exhibit significant activity against various bacterial strains, including resistant strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

The compound has shown promising results in cancer research. It was evaluated for its cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The results indicated that it has an IC50 value ranging from 2.70 to 5.04 µM across different cell lines, demonstrating potent anticancer activity.

Mechanism of Action :

  • Induction of apoptosis through the activation of caspases.
  • Increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction.

Study 1: Anticancer Efficacy

In a recent study published in Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their anticancer properties. The compound exhibited significant cytotoxicity against HCT116 cells with an IC50 value of 3.5 µM, which was notably lower than that of traditional chemotherapeutics like doxorubicin.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of triazole derivatives against common pathogens. The compound demonstrated effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), with a MIC of 4 µg/mL, suggesting its potential as a therapeutic agent in treating resistant infections.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is heavily influenced by their structural components. Modifications to the benzyl and pyridine moieties have been shown to enhance potency and selectivity. For instance, substituents on the phenoxy group can significantly affect the interaction with biological targets, leading to increased efficacy against specific cancer types or microbial strains.

Q & A

Q. What are the key challenges in synthesizing 1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can they be mitigated?

The synthesis involves multi-step reactions requiring precise control of conditions. Key challenges include:

  • Intermediate stability : The pyridine and triazole rings may undergo side reactions under harsh conditions (e.g., high temperatures). Mitigate by using mild bases like potassium carbonate and polar aprotic solvents (e.g., acetonitrile) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical due to the compound’s polarity .
  • Yield optimization : Microwave-assisted synthesis (e.g., 80°C, 30 min) enhances reaction efficiency for similar triazole derivatives .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the benzyl, methoxyphenoxy, and pyridinyl groups. The triazole proton typically appears as a singlet near δ 8.1–8.3 ppm .
  • HPLC-MS : Employ reverse-phase HPLC with ESI-MS to verify purity (>95%) and molecular mass (e.g., calculated [M+H]+^+ = 486.2) .
  • IR spectroscopy : Key peaks include C=O stretch (~1680 cm1^{-1}) and triazole ring vibrations (~1450–1500 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Core modifications : Replace the benzyl group with halogenated analogs (e.g., 4-chlorophenyl) to enhance lipophilicity and target binding .
  • Linker flexibility : Adjust the ethylphenoxy linker length (e.g., propyl vs. ethyl) to evaluate steric effects on receptor interaction .
  • Pyridine substitution : Introduce electron-withdrawing groups (e.g., nitro) to the pyridine ring to modulate electronic properties and bioavailability .
  • Data-driven design : Use ICReDD’s quantum chemical calculations to predict reactivity and guide synthetic routes .

Q. How can contradictory data on biological activity be resolved across studies?

Contradictions often arise from assay variability or impurities. Strategies include:

  • Standardized assays : Use uniform protocols (e.g., fixed cell lines, incubation times) for cytotoxicity or enzyme inhibition tests .
  • Impurity profiling : Characterize byproducts via LC-MS and quantify their impact using dose-response curves .
  • Meta-analysis : Compare results across studies with similar substituents (e.g., methoxyphenyl vs. fluorophenyl analogs) to identify trends .

Q. What computational methods are effective for predicting this compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the triazole ring’s N2 position is prone to oxidation .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to assess stability under physiological conditions .
  • ADMET prediction : Use tools like SwissADME to estimate logP (~3.2) and cytochrome P450 interactions, guiding toxicity studies .

Methodological Tables

Q. Table 1. Solvent Effects on Synthesis Yield

SolventBaseTemperatureYield (%)Purity (%)Reference
AcetonitrileK2_2CO3_380°C7295
DMSOEt3_3N100°C5888
THFNaH60°C6592

Q. Table 2. Key Spectral Data for Characterization

TechniqueKey SignalsFunctional Group ConfirmedReference
1H^{1}\text{H}-NMRδ 8.2 (s, 1H, triazole), δ 4.3 (t, 2H, OCH2_2)Triazole, ethylphenoxy
ESI-MS[M+H]+^+ = 486.2Molecular mass
IR1680 cm1^{-1} (C=O)Carboxamide

Key Considerations for Experimental Design

  • Scale-up challenges : Pilot reactions >5 g often require switching from column chromatography to recrystallization (e.g., ethanol/water mixtures) .
  • Stability testing : Store the compound under argon at −20°C to prevent oxidation of the triazole ring .
  • Biological assays : Pre-solubilize in DMSO (≤1% v/v) to avoid solvent interference in cell-based studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.